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Application Notes
DA-7867 is a novel oxazolidinone antibiotic with potent activity against a wide range of Gram-

positive bacteria, including multidrug-resistant strains such as methicillin-resistant

Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-

resistant Streptococcus pneumoniae (PRSP).[1][2][3][4][5][6] Its mechanism of action is the

inhibition of bacterial protein synthesis, a mode of action specific to oxazolidinones, which

results in no observed cross-resistance with other antibiotic classes.[1] This makes DA-7867 a

valuable tool for researchers studying the mechanisms of antibiotic resistance, particularly in

the context of Gram-positive pathogens.

The primary application of DA-7867 in this field is in the investigation of resistance mechanisms

to oxazolidinones themselves. Resistance to this class of antibiotics can emerge through

several key pathways, providing distinct avenues of study for which DA-7867 can be a useful

molecular probe.

Key Research Applications:

Investigating Target-Site Mutations: The primary mechanism of oxazolidinone resistance is

mutations in the 23S rRNA gene, which encodes the peptidyl transferase center of the 50S

ribosomal subunit where these drugs bind.[2][3][7] DA-7867 can be used in serial passage

experiments to select for resistant mutants. Subsequent sequencing of the 23S rRNA genes
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in these mutants can identify specific mutations that confer resistance. Additionally,

mutations in ribosomal proteins L3 and L4, which are near the peptidyl transferase center,

have also been implicated in resistance.[3][4]

Studying Horizontally Acquired Resistance Genes: Several plasmid-mediated genes have

been identified that confer resistance to oxazolidinones. These include cfr (chloramphenicol-

florfenicol resistance), optrA (oxazolidinone/phenicol transferable resistance), and poxtA

(phenicol-oxazolidinone-tetracycline resistance).[2][3][7] DA-7867 can be used in

susceptibility testing of clinical isolates to screen for the presence of these genes. It can also

be used in studies involving the transfer of plasmids carrying these genes between bacterial

strains to understand their dissemination.

Evaluating Efflux Pump Activity: Although less common for oxazolidinones, efflux pumps are

a major mechanism of resistance to many antibiotics. DA-7867 can be used in combination

with known efflux pump inhibitors to determine if efflux plays a role in reduced susceptibility

in certain bacterial strains.

Potentiation and Synergy Studies: While no specific studies on DA-7867 in synergistic

combinations were identified, this remains a potential area of investigation. DA-7867 could

be tested in combination with other antibiotics to see if it can potentiate their activity against

resistant strains, a strategy that has been successful with other antimicrobial agents.

Data Presentation

The following tables summarize the in vitro and in vivo activity of DA-7867 against various

resistant bacterial strains, providing a baseline for resistance studies.

Table 1: In Vitro Activity of DA-7867 and Linezolid Against Aerobic Gram-Positive Bacteria
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Organism (No.
of Isolates)

Antibiotic
MIC Range
(μg/mL)

MIC50 (μg/mL) MIC90 (μg/mL)

Methicillin-

Resistant S.

aureus (MRSA)

DA-7867 ≤0.05 - 0.78 - 0.78

Linezolid - - 3.13

Vancomycin-

Resistant

Enterococci

(VRE)

DA-7867 ≤0.05 - 0.39 - 0.39

Linezolid - - 1.56

Penicillin-

Resistant S.

pneumoniae

(PRSP)

DA-7867 0.05 - 0.39 - 0.39

Linezolid - - 1.56

Data compiled from multiple sources.[3][8]

Table 2: In Vivo Efficacy of DA-7867 and Linezolid in Murine Systemic Infection Models

Organism Antibiotic ED50 (mg/kg)

MRSA DA-7867 1.4 - 2.5

Linezolid 5.7 - 8.3

VRE DA-7867 11.6

Linezolid 23.4

PRSP DA-7867 1.9 - 3.4

Linezolid 9.9 - 11.2
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ED50: 50% effective dose. Data compiled from multiple sources.[3][8]

Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

for broth microdilution.

Objective: To determine the lowest concentration of DA-7867 that inhibits the visible growth

of a bacterial isolate.

Materials:

DA-7867

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Incubator (35°C ± 2°C)

Procedure:

Prepare a stock solution of DA-7867 in a suitable solvent (e.g., DMSO) and then dilute in

CAMHB to the desired starting concentration.

Perform serial two-fold dilutions of DA-7867 in the 96-well plate using CAMHB. The final

volume in each well should be 50 µL.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this

suspension in CAMHB so that the final concentration in each well after inoculation is

approximately 5 x 105 CFU/mL.

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.
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Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

The MIC is the lowest concentration of DA-7867 at which there is no visible growth.

2. Time-Kill Assay

This protocol provides a general framework for conducting time-kill assays.

Objective: To assess the bactericidal or bacteriostatic activity of DA-7867 over time.

Materials:

DA-7867

CAMHB

Bacterial culture in logarithmic growth phase

Sterile tubes or flasks

Incubator with shaking capabilities (37°C)

Agar plates for colony counting

Procedure:

Prepare flasks containing CAMHB with DA-7867 at various concentrations (e.g., 1x, 2x, 4x

MIC). Include a growth control flask without the antibiotic.

Inoculate each flask with a standardized bacterial suspension to achieve a starting density

of approximately 5 x 105 CFU/mL.

Incubate the flasks at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
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Plate the dilutions onto appropriate agar plates.

Incubate the plates at 37°C for 18-24 hours.

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at

each time point.

Plot the log10 CFU/mL versus time for each concentration of DA-7867. A ≥3-log10

reduction in CFU/mL from the initial inoculum is considered bactericidal.

3. In Vitro Protein Synthesis Inhibition Assay

This is a generalized protocol for a cell-free transcription-translation system.

Objective: To quantify the inhibitory effect of DA-7867 on bacterial protein synthesis.

Materials:

DA-7867

E. coli S30 cell-free extract

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

DNA template (e.g., a plasmid encoding a specific protein like luciferase or

chloramphenicol acetyltransferase)

Transcription and translation reagents (e.g., ATP, GTP, RNA polymerase)

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation counter

Procedure:

Set up the transcription-translation reaction mixture containing the S30 extract, amino

acids, DNA template, and other necessary reagents.
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Add varying concentrations of DA-7867 to the reaction tubes. Include a no-drug control.

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

Collect the precipitated protein on glass fiber filters by vacuum filtration.

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the percentage of protein synthesis inhibition for each concentration of DA-7867
relative to the no-drug control. The IC50 is the concentration of DA-7867 that causes 50%

inhibition of protein synthesis.

4. Murine Systemic Infection Model

This is a generalized protocol for assessing in vivo efficacy. All animal experiments must be

conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To evaluate the in vivo efficacy of DA-7867 in a systemic infection model.

Materials:

DA-7867

Vehicle for drug administration (e.g., sterile water, carboxymethyl cellulose)

Pathogenic bacterial strain (e.g., MRSA)

Mice (e.g., ICR or BALB/c)

Mucin (optional, to enhance infectivity)

Procedure:

Prepare a standardized inoculum of the bacterial strain.
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Infect mice via an appropriate route (e.g., intraperitoneal injection) with a lethal or

sublethal dose of the bacteria. The bacterial suspension may be mixed with mucin to

enhance virulence.

At a specified time post-infection (e.g., 1 hour), administer DA-7867 to groups of mice at

various doses. The route of administration can be oral or parenteral. Include a control

group that receives only the vehicle.

Monitor the mice for a set period (e.g., 7-10 days) and record mortality.

Calculate the 50% effective dose (ED50), which is the dose of DA-7867 that protects 50%

of the infected mice from death, using a statistical method such as probit analysis.
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Oxazolidinone Resistance Mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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